Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a 4-(4-benzylpiperidin-1-yl)-4-oxobutyl side chain and a methyl ester at position 5. The molecule incorporates a thioxo group at position 2 and an oxo group at position 4, which may influence its electronic properties and biological interactions.
Properties
CAS No. |
946376-10-9 |
|---|---|
Molecular Formula |
C26H29N3O4S |
Molecular Weight |
479.6 |
IUPAC Name |
methyl 3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25(32)20-9-10-21-22(17-20)27-26(34)29(24(21)31)13-5-8-23(30)28-14-11-19(12-15-28)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,17,19H,5,8,11-16H2,1H3,(H,27,34) |
InChI Key |
HYQSZMIZOMDKRR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Functional Group Analysis
The compound is compared below with two analogs from the literature:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Core Structure : The target compound and Analog 1 share a tetrahydroquinazoline core, whereas Analog 2 features a tetrahydroimidazopyridine scaffold. The latter’s fused imidazole ring may confer distinct electronic and steric properties compared to quinazoline derivatives.
- Substituents: The target compound’s 4-(4-benzylpiperidin-1-yl) group differs from Analog 1’s 4-((1-benzylpiperidin-4-yl)amino) side chain. Analog 2 includes electron-withdrawing groups (cyano, nitro) that could enhance reactivity in electrophilic substitution reactions compared to the target compound’s benzylpiperidine moiety.
- Functional Groups: The thioxo group (C=S) in the target compound and Analog 1 may improve binding affinity to sulfur-interacting biological targets (e.g., enzymes) compared to the oxo group (C=O) in Analog 2 .
Physical and Spectroscopic Properties
Table 2: Physical Properties of Analog 2
| Property | Value |
|---|---|
| Molecular Weight | 596.64 g/mol |
| Melting Point | 243–245°C |
| Spectral Data | 1H NMR, 13C NMR, IR, MS, HRMS |
While analogous data for the target compound are unavailable, the high melting point of Analog 2 (243–245°C) suggests strong intermolecular forces (e.g., hydrogen bonding, π-π stacking), which may also apply to the target compound due to its aromatic and polar functional groups.
Hypothetical Structure-Activity Relationships (SAR)
- Piperidine Modifications: The 4-benzylpiperidin-1-yl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to Analog 1’s amino-substituted piperidine.
- Thioxo vs. Oxo Groups :
- Ester vs. Nitro Groups :
- The methyl ester in the target compound may offer better metabolic stability than Analog 2’s nitro group, which is prone to reduction in vivo .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(4-(4-benzylpiperidin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents), and catalysts. Key intermediates, such as the piperidine and quinazoline moieties, are synthesized separately and coupled via alkylation or acylation reactions. Optimizing reaction times and stoichiometric ratios of reagents (e.g., coupling agents like EDC/HOBt) can improve yields. Analytical techniques like HPLC and NMR are critical for monitoring progress and confirming intermediate structures .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
High-resolution NMR (1H, 13C) is essential for verifying the connectivity of the benzylpiperidine, tetrahydroquinazoline, and thioxo groups. HPLC with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural validation. Thermal analysis (e.g., DSC) can assess stability .
Q. How can researchers mitigate common side reactions during the synthesis of the tetrahydroquinazoline core?
Side reactions, such as over-oxidation of the thioxo group or incomplete cyclization, are minimized by using inert atmospheres (N2/Ar) and controlled reagent addition. Protecting groups (e.g., tert-butyl carbamates) for amine functionalities and low-temperature conditions (-20°C to 0°C) during cyclization steps improve selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related quinazoline derivatives?
SAR studies should focus on systematic modifications to the benzylpiperidine substituent , thioxo group , and carboxylate ester . Biological assays (e.g., kinase inhibition, cytotoxicity) paired with computational docking can identify critical interactions. For example, replacing the benzyl group with substituted aryl rings or altering the piperidine’s alkyl chain length may modulate target affinity. Comparative data from analogues with pyrimidine or pyrazolo[3,4-d]pyrimidine cores can highlight scaffold-specific effects .
Q. What methodologies are recommended to resolve discrepancies in biological activity data across different studies involving this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Researchers should:
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Replicate studies under standardized conditions.
- Characterize batches with HPLC-MS to rule out degradation products or stereochemical impurities .
Q. How can salt forms or co-crystals of this compound be developed to enhance solubility or bioavailability?
Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl, sodium) or co-formers (e.g., benzoic acid derivatives) can improve solubility. Techniques like solvent evaporation or slurry crystallization are employed, with monitoring via PXRD and DSC to confirm salt formation. Stability studies under accelerated conditions (40°C/75% RH) assess feasibility for further development .
Q. What strategies are effective in elucidating the binding mechanism of this compound to its biological targets?
X-ray crystallography of the compound bound to its target (e.g., kinase domain) provides atomic-level insights. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular dynamics simulations predict conformational changes. Mutagenesis studies on key residues (e.g., ATP-binding pocket) validate interaction hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
